2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide

Antiviral Innate Immunity RNase L

2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide (also referred to as 4-trifluoroacetamidophenol, 3F-APAP, or NSC is a synthetic fluorinated analog of acetaminophen (APAP). It features a trifluoromethyl group on the acetyl moiety, which significantly alters its physicochemical properties, metabolic stability, and biological activity relative to its non-fluorinated counterpart.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
CAS No. 2709-93-5
Cat. No. B013929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide
CAS2709-93-5
Synonyms2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide;  4-(Trifluoroacetamido)phenol;  4-[(Trifluoroacetyl)amino]phenol;  NSC 270273; 
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C(F)(F)F)O
InChIInChI=1S/C8H6F3NO2/c9-8(10,11)7(14)12-5-1-3-6(13)4-2-5/h1-4,13H,(H,12,14)
InChIKeyIKQORWCSZJKSFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide (CAS 2709-93-5): A Fluorinated Acetaminophen Derivative with Dual Utility in Medicinal Chemistry and Bioconjugation


2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide (also referred to as 4-trifluoroacetamidophenol, 3F-APAP, or NSC 270273) is a synthetic fluorinated analog of acetaminophen (APAP). It features a trifluoromethyl group on the acetyl moiety, which significantly alters its physicochemical properties, metabolic stability, and biological activity relative to its non-fluorinated counterpart [1]. The compound has attracted attention as both a small-molecule RNase L activator with antiviral potential and as a functionalizable intermediate for bioconjugation chemistry [2][3].

Why 2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide Cannot Be Replaced by Generic Acetaminophen or Other Trifluoroacetamide Isomers


The introduction of the electron-withdrawing trifluoromethyl group fundamentally alters the compound's physicochemical and pharmacological profile compared to acetaminophen (APAP), its closest non-fluorinated analog. 3F-APAP exhibits a lower pKa, substantially higher lipophilicity, and a reduced rate of cytochrome P450-mediated metabolism, leading to measurable differences in bioavailability and toxicity risk [1]. Furthermore, among positional isomers (ortho, meta, para-hydroxyphenyl trifluoroacetamides), the para-substitution pattern confers distinct biological target engagement; only the para isomer has been validated as a nanomolar RNase L activator, making generic substitution with other isomers or with APAP inappropriate for antiviral or bioconjugation applications [2].

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide (CAS 2709-93-5)


RNase L Activation: Sub-Nanomolar Potency as a Small-Molecule Activator

2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide activates the innate immune enzyme RNase L with an IC50 of 2.30 nM in a cell-free protein synthesis inhibition assay using mouse L cell extracts [1]. This potency is comparable to the natural oligoadenylate activator 2-5A (reported EC50 ~1–10 nM in similar systems) but is achieved with a low-molecular-weight, cell-permeable small molecule, whereas 2-5A is a charged oligonucleotide that is rapidly degraded by phosphodiesterases and cannot cross cell membranes without a cationic lipid carrier [2]. Among the seven structurally diverse RNase L activators identified by high-throughput screening of 32,000 compounds, this para-trifluoroacetamidophenol scaffold was prioritized for its consistent activity across orthogonal assays (FRET-based RNA cleavage and radiolabeled RNA cleavage) [2]. In contrast, non-fluorinated acetaminophen (APAP) shows no detectable RNase L activation at concentrations up to 100 µM [2].

Antiviral Innate Immunity RNase L

Physicochemical Differentiation: Increased Acidity and Lipophilicity vs. Acetaminophen

Head-to-head experimental comparison with acetaminophen (APAP) reveals that the trifluoromethyl group lowers the pKa from 9.70 ± 0.10 (APAP) to 9.23 ± 0.06 (3F-APAP) and increases the octanol-water partition coefficient (Kow) from 0.52 ± 0.06 (APAP) to 1.27 ± 0.12 (3F-APAP), making the fluorinated derivative approximately five times more lipophilic [1]. Thin-layer chromatography confirms this trend: Rf values for 3F-APAP are 0.81 (ethyl acetate:hexanes 1:1) and 0.89 (diethyl ether), compared to 0.15 and 0.28 for APAP, respectively [1]. The increased lipophilicity is predicted to enhance passive membrane permeability and oral bioavailability [1].

Physicochemical Properties Drug Design Lipophilicity

Reduced CYP450 Metabolism: Half the Catalytic Rate of Acetaminophen

In Sprague Dawley rat liver microsomes, APAP and 3F-APAP exhibit similar binding affinity for the CYP proteome; however, 3F-APAP undergoes CYP-mediated catalysis at approximately half the rate of APAP [1]. This reduced metabolic turnover is attributed to the electron-withdrawing effect of the trifluoromethyl group, which stabilizes the amide bond against oxidative cleavage. Since CYP-catalyzed conversion of APAP to the toxic metabolite NAPQI is the primary mechanism of APAP-induced hepatotoxicity, the slower metabolism of 3F-APAP is expected to result in lower hepatotoxic potential [1].

Drug Metabolism CYP450 Hepatotoxicity

Enhanced In Vivo Efficacy: Five-Fold Greater Analgesic Potency than Acetaminophen

In a murine analgesic model (Swiss strain mice), 3F-APAP demonstrated five times greater potency than APAP, an effect attributed to its increased lipophilicity and enhanced membrane permeability [1][2]. This finding translates the in vitro physicochemical advantages into a quantifiable in vivo therapeutic benefit. The same study reported that the compound was not cytotoxic at effective concentrations, consistent with its reduced CYP-dependent bioactivation to toxic intermediates [1].

Analgesic In Vivo Efficacy Pain

Bioconjugation Utility: Reductive Amination Linker for Oligosaccharide-Protein Coupling

4-Trifluoroacetamidophenol serves as a protected amine handle for the preparation of reducing oligosaccharides for subsequent linkage to proteins or solid matrices, yielding neoglycoconjugates useful as antigens or affinity chromatography ligands [1]. The trifluoroacetyl protecting group offers a balance of stability during oligosaccharide derivatization and facile removal under mildly basic conditions, a profile that distinguishes it from the acetyl group of APAP, which is significantly more labile and less suitable for multi-step conjugation workflows. This application has been independently cited by multiple chemical suppliers and is documented in the primary literature [1].

Bioconjugation Glycobiology Antigen Preparation

Procurement-Driven Application Scenarios for 2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide (CAS 2709-93-5)


Broad-Spectrum Antiviral Drug Discovery Targeting RNase L

Investigators developing host-directed antiviral therapies should procure 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide as a validated, nanomolar RNase L activator scaffold. Unlike the endogenous activator 2-5A, this small molecule is cell-permeable and resistant to phosphodiesterase degradation, enabling direct use in cell-based antiviral assays against RNA viruses including human parainfluenza virus type 3 (HPIV3), vesicular stomatitis virus (VSV), and encephalomyocarditis virus (EMCV) [1]. The compound's lack of cytotoxicity at effective concentrations (confirmed in WT and RNase L-deficient MEFs as well as HeLa cells) supports its immediate deployment in lead optimization campaigns [1].

Development of Safer, Next-Generation Acetaminophen-Derived Analgesics

Medicinal chemistry teams pursuing non-opioid analgesics with reduced hepatotoxic risk should select 3F-APAP over generic acetaminophen as a starting scaffold. The compound's 5-fold greater in vivo analgesic potency in murine models, combined with a 50% reduction in CYP450-mediated bioactivation to toxic NAPQI-like metabolites, provides a dual rationale grounded in quantitative head-to-head data [2][3]. The established synthetic route via reaction of 4-aminophenol with trifluoroacetic anhydride ensures reproducible access at gram-to-kilogram scale [2].

Synthesis of Neoglycoconjugate Antigens and Affinity Ligands

Core facilities and academic labs synthesizing oligosaccharide-based vaccines or glycan arrays should procure 4-trifluoroacetamidophenol for reductive amination-mediated conjugation to proteins or solid matrices [3]. The trifluoroacetyl protecting group withstands the conditions of oligosaccharide derivatization while being readily removable under mildly basic conditions, offering a practical advantage over acetyl (APAP) or other N-protected derivatives. This validated methodology supports the preparation of homogeneous neoglycoconjugates for immunological studies and affinity chromatography [3].

CYP450 Metabolism Probe and Toxicology Research

For DMPK and toxicology laboratories investigating structure-metabolism relationships, 3F-APAP serves as a precisely characterized comparator to acetaminophen. With measured pKa (9.23), Kow (1.27), and CYP catalytic efficiency (50% of APAP), this compound provides a well-defined system for computational modeling of fluorine substitution effects on drug metabolism and for experimental validation of in silico hepatotoxicity predictions [2].

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